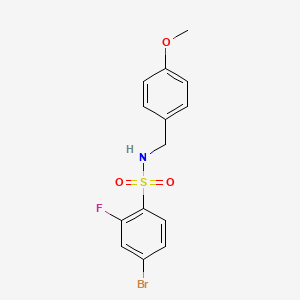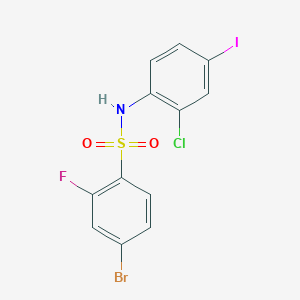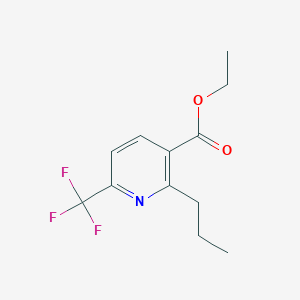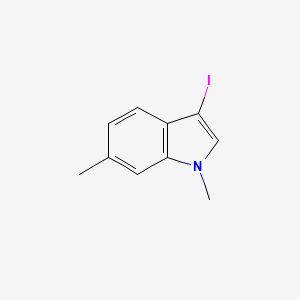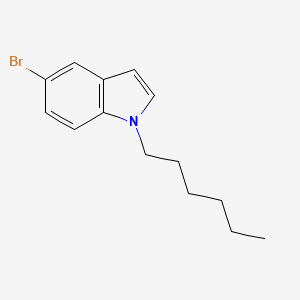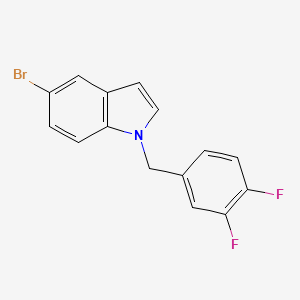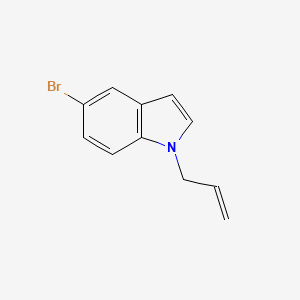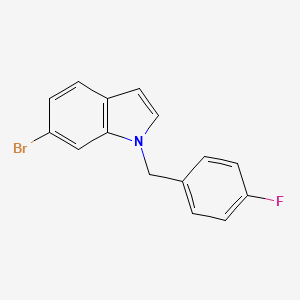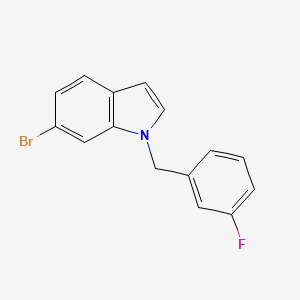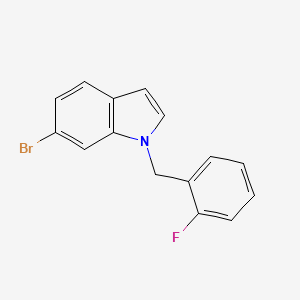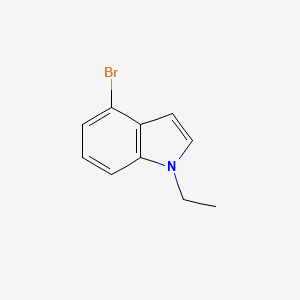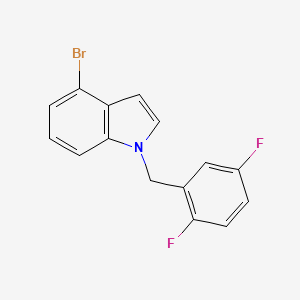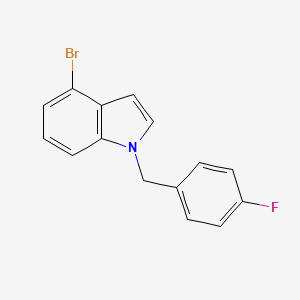
4-bromo-1-(4-fluorobenzyl)-1H-indole
描述
4-Bromo-1-(4-fluorobenzyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. The presence of bromine and fluorine atoms in the compound’s structure makes it a valuable intermediate in organic synthesis, particularly in the development of new drugs and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(4-fluorobenzyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl bromide and indole.
N-Alkylation: The first step involves the N-alkylation of indole with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Bromination: The resulting N-(4-fluorobenzyl)indole is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This step introduces the bromine atom at the 4-position of the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
4-Bromo-1-(4-fluorobenzyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents and organolithium reagents.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions. For example, oxidation with reagents like potassium permanganate (KMnO4) can yield indole-2,3-diones, while reduction with hydrogen gas (H2) in the presence of a palladium catalyst can produce indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are used to form carbon-carbon bonds. These reactions typically require palladium catalysts and suitable ligands.
Common Reagents and Conditions
Nucleophilic Substitution: Grignard reagents (RMgX), organolithium reagents (RLi), aprotic solvents (THF, ether), low temperatures.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), room temperature or elevated temperatures.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4), bases (K2CO3, NaOH), solvents (DMF, toluene), elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted indoles with various functional groups.
Oxidation: Indole-2,3-diones, indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Coupling Reactions: Biaryl compounds, styrene derivatives.
科学研究应用
4-Bromo-1-(4-fluorobenzyl)-1H-indole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.
作用机制
The mechanism of action of 4-bromo-1-(4-fluorobenzyl)-1H-indole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, and ion channels. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The indole ring structure allows for interactions with aromatic amino acids in proteins, potentially modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler aryl halide with similar reactivity in substitution and coupling reactions.
4-Bromo-1H-indole: Lacks the 4-fluorobenzyl group but shares the indole core structure.
4-Fluoro-1H-indole: Lacks the bromine atom but shares the indole core structure.
Uniqueness
4-Bromo-1-(4-fluorobenzyl)-1H-indole is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens with the indole structure enhances the compound’s versatility in synthetic chemistry and its potential as a pharmacophore in drug discovery.
属性
IUPAC Name |
4-bromo-1-[(4-fluorophenyl)methyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN/c16-14-2-1-3-15-13(14)8-9-18(15)10-11-4-6-12(17)7-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKSGSBYQDPZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC3=CC=C(C=C3)F)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

